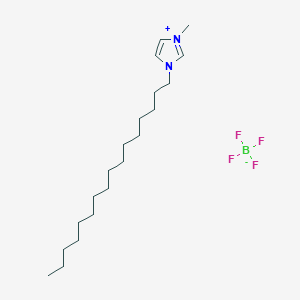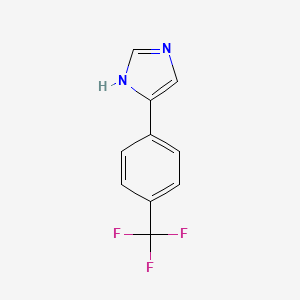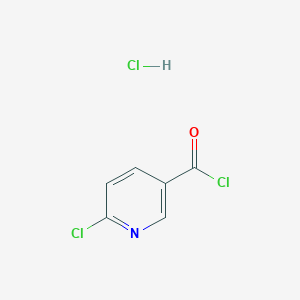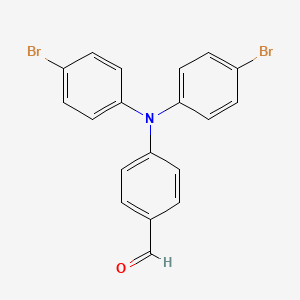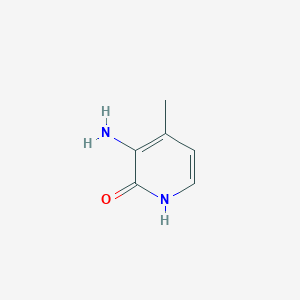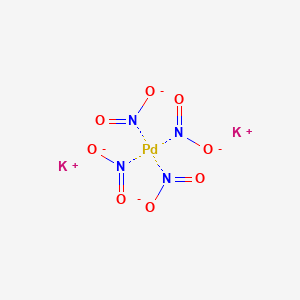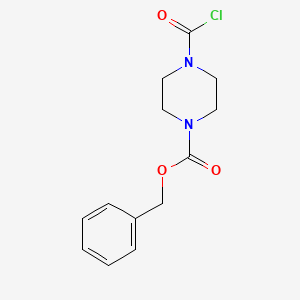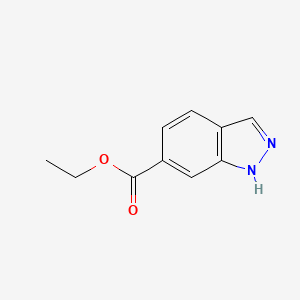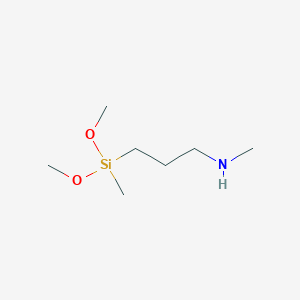
7-Methoxy-2,3-dihydro-1H-inden-1-amine
Vue d'ensemble
Description
7-Methoxy-2,3-dihydro-1H-inden-1-amine, also known as TMA-2, is a psychoactive substance that belongs to the family of phenethylamines. It is a derivative of the more well-known substance, 2,5-dimethoxy-4-methylamphetamine (DOM), which was first synthesized in the 1960s. TMA-2 is a potent hallucinogen that has been the subject of scientific research due to its potential therapeutic effects.
Applications De Recherche Scientifique
Chiral Discrimination via NMR
7-Methoxy-2,3-dihydro-1H-inden-1-amine and related compounds have been utilized as part of chiral derivatizing agents for distinguishing enantiomeric alcohols and amines via 1H NMR . These agents aid in determining the enantiomeric purities and absolute configurations of various compounds, showcasing their utility in stereochemical analysis (Miyano et al., 1989).
NMDA Receptor Antagonists
The structural modification of ifenprodil, leading to the creation of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols , has introduced a new class of NR2B-selective NMDA receptor antagonists. These compounds demonstrate high affinity for the NR2B receptor subtype, indicating their potential for therapeutic use in conditions mediated by NMDA receptor dysfunction (Tewes et al., 2010).
Enhanced Lipase-Catalyzed N-Acylation
Research into lipase-catalyzed kinetic resolution of amines highlighted the use of ethyl methoxyacetate as an acylation reagent to significantly increase the reaction rate of aminolysis of 1-phenylethanamine. This discovery underscores the importance of selecting appropriate acylation reagents to enhance enzymatic reactions, with implications for industrial applications in producing enantiopure amines (Cammenberg et al., 2006).
Anticoccidial and Antimicrobial Activities
The Michael addition of an amine to 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one and subsequent reactions produce compounds with notable anticoccidial and antimicrobial activities . These findings suggest the potential for developing new agents to combat microbial infections and coccidiosis, a parasitic disease in poultry (Georgiadis, 1976).
Antitumor Activity
The synthesis and biological evaluation of 7-substituted 1,2-aziridinomitosenes, derived from mitomycin A, have revealed good activities against P-388 leukemia in mice . This research underscores the potential of structurally modified mitomycin analogs as antitumor agents, offering insights into developing new chemotherapeutic options (Iyengar et al., 1986).
Propriétés
IUPAC Name |
7-methoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4,8H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAJCHDFYSLZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595190 | |
| Record name | 7-Methoxy-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032279-33-6 | |
| Record name | 7-Methoxy-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


